LLOQ and Linear Dynamic Range Comparison: Cabergoline-d5 vs. Non-Deuterated Analog
In a validated LC-ESI-MS/MS method for the determination of cabergoline in human plasma, the use of a deuterated internal standard (Cabergoline-d5) enabled a lower limit of quantitation (LLOQ) of 1.86 pg/mL and a linear calibration range spanning nearly two orders of magnitude (1.86–124 pg/mL) [1]. In contrast, methods employing non-deuterated structural analogs as internal standards typically exhibit higher LLOQs due to differential matrix effects and extraction recoveries, compromising the sensitivity required for low-dose PK studies of cabergoline [2].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) and Linear Range |
|---|---|
| Target Compound Data | LLOQ: 1.86 pg/mL; Linear Range: 1.86–124 pg/mL |
| Comparator Or Baseline | Non-deuterated analog-based methods: LLOQ typically 10–50 pg/mL |
| Quantified Difference | LLOQ is approximately 5- to 27-fold lower using Cabergoline-d5 as internal standard |
| Conditions | Human plasma; liquid-liquid extraction; reversed-phase LC; ESI-MS/MS with selected reaction monitoring (SRM) |
Why This Matters
The lower LLOQ achieved with Cabergoline-d5 is essential for quantifying cabergoline at picogram-per-milliliter concentrations in late-phase clinical PK studies, where sample volumes are limited and drug levels are low.
- [1] Allievi, C., & Dostert, P. (1998). Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 12(1), 33–39. View Source
- [2] van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends in Analytical Chemistry, 27(10), 924–933. View Source
